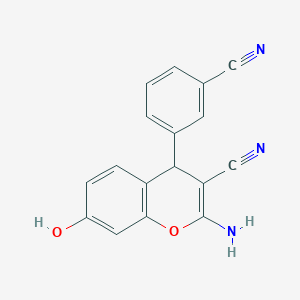
4-(3-Bromopropoxy)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromopropoxy)benzoyl chloride is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 3-bromopropoxy group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-bromopropanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Hydroxybenzoyl chloride+3-Bromopropanol→4-(3-Bromopropoxy)benzoyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and products, facilitating the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromopropoxy)benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction is usually performed in the presence of water and a base such as sodium hydroxide.
Esterification: Alcohols like methanol or ethanol are used, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl derivatives.
Hydrolysis: The major product is 4-(3-bromopropoxy)benzoic acid.
Esterification: The products are esters of 4-(3-bromopropoxy)benzoic acid.
Applications De Recherche Scientifique
4-(3-Bromopropoxy)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Bromopropoxy)benzoyl chloride depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis, the benzoyl chloride group reacts with water to form a carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzoyl chloride: Lacks the 3-bromopropoxy group, making it less versatile in certain synthetic applications.
4-(3-Chloropropoxy)benzoyl chloride: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.
4-(3-Bromopropoxy)benzoic acid: The acid form of the compound, which can be used in different types of reactions compared to the chloride form.
Uniqueness
4-(3-Bromopropoxy)benzoyl chloride is unique due to the presence of both a reactive benzoyl chloride group and a 3-bromopropoxy group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
4-(3-bromopropoxy)benzoyl chloride |
InChI |
InChI=1S/C10H10BrClO2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2 |
Clé InChI |
SMXMSNDPWWXYCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)



![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)
